2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine
描述
2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine is a pyrimidine derivative featuring a cyclopropyl group at position 4, a difluoromethyl group at position 6, and an ethanamine moiety linked via an ether oxygen at position 2. The cyclopropyl group introduces steric constraints and electronic effects, while the difluoromethyl group enhances metabolic stability and hydrophobicity. The ethanamine chain may contribute to solubility and intermolecular interactions, such as hydrogen bonding .
属性
IUPAC Name |
2-[4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]oxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O/c11-9(12)8-5-7(6-1-2-6)14-10(15-8)16-4-3-13/h5-6,9H,1-4,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESCXUIMWRAIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)OCCN)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for forming carbon–carbon bonds . The process involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product .
化学反应分析
2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like sodium hydroxide.
科学研究应用
2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses .
相似化合物的比较
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine (CID 84654592)
- Molecular Formula : C₇H₉F₂N₃.
- Key Differences: Lacks the cyclopropyl group at position 4 and the ether linkage. The direct amine linkage (vs. ether) may alter solubility and hydrogen-bonding capacity.
- Implications : Lower molecular weight (181.16 g/mol) compared to the target compound (estimated ~255.24 g/mol) could improve bioavailability but reduce membrane permeability due to reduced hydrophobicity .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
- Structure : Position 4: thietan-3-yloxy; Position 6: methyl; Position 2: thio-linked ethyl acetate.
- Molecular Formula : C₁₂H₁₆N₂O₃S₂.
- The methyl group at position 6 is less electron-withdrawing than difluoromethyl, reducing stability and reactivity.
- Implications : Higher lipophilicity (LogP ~2.8 estimated) may enhance membrane penetration but reduce aqueous solubility compared to the target compound .
(4-Chloro-6-phenylpyrimidin-2-yl)methanamine hydrochloride
- Structure : Position 4: chloro; Position 6: phenyl; Position 2: methanamine hydrochloride.
- Molecular Formula : C₁₁H₁₁Cl₂N₃.
- Key Differences : Chlorine and phenyl substituents enhance hydrophobic interactions but lack the electronic effects of cyclopropyl and difluoromethyl. The methanamine (vs. ethanamine) chain shortens the molecule, limiting conformational flexibility.
- Implications : The hydrochloride salt improves solubility, but the phenyl group’s bulkiness may hinder binding in sterically restricted active sites .
Functional Group and Pharmacophore Analysis
| Compound | Position 4 | Position 6 | Position 2 Linkage | Key Pharmacological Features |
|---|---|---|---|---|
| Target Compound | Cyclopropyl | Difluoromethyl | Ether-linked ethanamine | Enhanced metabolic stability, moderate LogP (~2.5) |
| CID 84654592 | H | Difluoromethyl | Direct ethanamine | Higher solubility, lower steric hindrance |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)...] | Thietan-3-yloxy | Methyl | Thioether | High lipophilicity, potential metabolic instability |
| (4-Chloro-6-phenyl...) hydrochloride | Chloro | Phenyl | Methanamine hydrochloride | High hydrophobicity, salt-enhanced solubility |
ADMET and Physicochemical Properties
- Metabolic Stability : The target compound’s difluoromethyl and cyclopropyl groups likely reduce CYP450-mediated metabolism compared to methyl or phenyl analogs .
- Solubility : The ether-linked ethanamine in the target compound balances hydrophilicity, whereas thioether derivatives (e.g., Compound 1) exhibit poorer aqueous solubility .
- Toxicity : Cyclopropyl-containing compounds may pose lower hepatotoxicity risks compared to chlorophenyl analogs, which can form reactive metabolites .
生物活性
2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The chemical formula for 2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine is , with a molecular weight of approximately 238.23 g/mol. The compound features a pyrimidine ring substituted with a cyclopropyl group and a difluoromethyl moiety, which are crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to 2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine exhibit promising antitumor properties. For instance, derivatives of pyrimidine have shown significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells. The structure activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances the antitumor efficacy of these compounds .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HCT-15 | 1.61 ± 1.92 |
| Compound B | MCF7 (breast cancer) | 1.98 ± 1.22 |
Anticonvulsant Properties
The anticonvulsant activity of related pyrimidine compounds has been documented, with some exhibiting high efficacy in seizure models. The SAR studies indicate that modifications in the substituent groups can lead to enhanced anticonvulsant properties, making these compounds potential candidates for treating epilepsy .
Case Studies
-
Case Study on Antitumor Efficacy :
A recent investigation assessed the antitumor effects of pyrimidine-based compounds, including derivatives similar to 2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine. The study found that these compounds could inhibit tumor growth significantly in xenograft models, with IC50 values indicating potent activity against specific cancer types . -
Anticonvulsant Activity Assessment :
Another study evaluated the anticonvulsant effects of various substituted pyrimidines in animal models. Compounds with similar structural features to 2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine demonstrated substantial protection against induced seizures, highlighting their potential therapeutic applications .
The biological activity of 2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine is believed to involve multiple mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in tumor proliferation and survival pathways.
- Receptor Modulation : The compound may interact with various receptors, including serotonin receptors, influencing neurotransmission and potentially providing anticonvulsant effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
